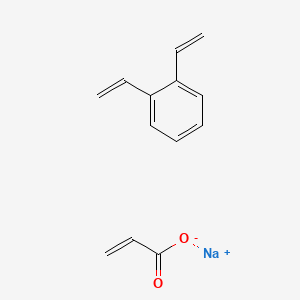
Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate: is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate typically involves the polymerization of 1,2-bis(ethenyl)benzene with prop-2-enoate in the presence of a sodium catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the polymerization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale polymerization reactors where the reactants are continuously fed, and the product is extracted and purified. The use of sodium as a catalyst is crucial in ensuring the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler aliphatic or aromatic derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and halogens are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions vary widely but can include simpler aromatic compounds, aliphatic derivatives, and various substituted benzene derivatives .
Scientific Research Applications
Chemistry: In chemistry, Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications .
Biology: In biological research, this compound can be used to study the effects of aromatic compounds on biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: Research is ongoing to explore its efficacy and safety in various therapeutic contexts .
Industry: Industrially, this compound is used in the production of polymers and resins. Its ability to undergo polymerization makes it valuable in creating materials with specific mechanical and chemical properties .
Mechanism of Action
The mechanism of action of Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate involves its interaction with various molecular targets. The compound’s aromatic ring can participate in π-π interactions, while the aliphatic portions can engage in hydrophobic interactions. These interactions influence the compound’s behavior in different environments and its reactivity with other molecules .
Comparison with Similar Compounds
1,2-bis(ethenyl)benzene: Shares the aromatic structure but lacks the prop-2-enoate group.
Prop-2-enoate derivatives: Compounds with similar aliphatic structures but different aromatic components.
Uniqueness: Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate is unique due to its combination of aromatic and aliphatic structures, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
55462-82-3 |
|---|---|
Molecular Formula |
C13H13NaO2 |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
sodium;1,2-bis(ethenyl)benzene;prop-2-enoate |
InChI |
InChI=1S/C10H10.C3H4O2.Na/c1-3-9-7-5-6-8-10(9)4-2;1-2-3(4)5;/h3-8H,1-2H2;2H,1H2,(H,4,5);/q;;+1/p-1 |
InChI Key |
BCROSIAXZGVPEJ-UHFFFAOYSA-M |
Canonical SMILES |
C=CC1=CC=CC=C1C=C.C=CC(=O)[O-].[Na+] |
Related CAS |
55462-82-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


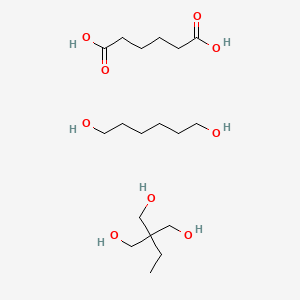
![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)
![4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14639881.png)
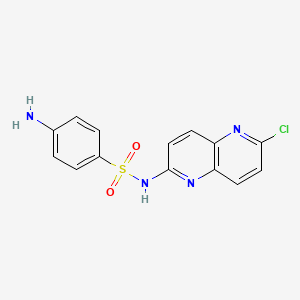
![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
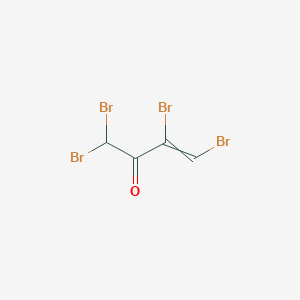
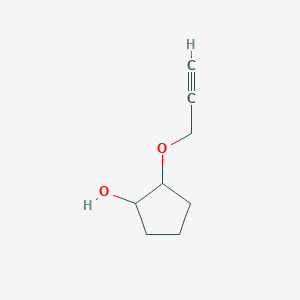
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
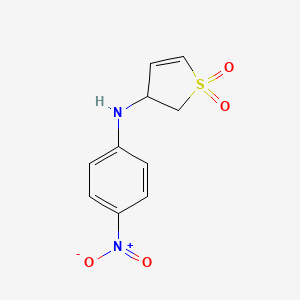
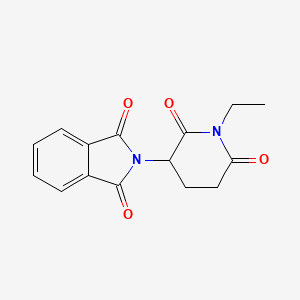
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
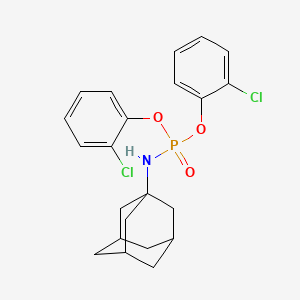
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
